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molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No. B7756681
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Patent
US07537909B2

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
330 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
Name
Quantity
5 g
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Step Two
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Four
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Step Six
Name
Quantity
330 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
coli β-galactosidase enzyme were added
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
was practically consumed (approximately 2 hours)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07537909B2

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
330 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
Name
Quantity
5 g
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Step Two
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Four
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Step Six
Name
Quantity
330 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
coli β-galactosidase enzyme were added
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
was practically consumed (approximately 2 hours)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07537909B2

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
330 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
Name
Quantity
5 g
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Step Two
Name
KH2PO4 K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Four
Name
mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
Step Six
Name
Quantity
330 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
coli β-galactosidase enzyme were added
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
was practically consumed (approximately 2 hours)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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